2-Bromo-5-sulfamoylbenzoic acid
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Overview
Description
2-Bromo-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6BrNO4S. It is a derivative of benzoic acid, where the bromine atom is substituted at the second position and the sulfamoyl group at the fifth position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-sulfamoylbenzoic acid typically involves the bromination of 5-sulfamoylbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfamoyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-5-sulfamoylbenzoic acid, while coupling with a boronic acid can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary based on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-sulfamoylbenzoic acid
- 2-Chloro-5-sulfamoylbenzoic acid
- 2-Bromo-5-methylbenzoic acid
Uniqueness
2-Bromo-5-sulfamoylbenzoic acid is unique due to the specific positioning of the bromine and sulfamoyl groups, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications that may not be achievable with similar compounds .
Properties
IUPAC Name |
2-bromo-5-sulfamoylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYWDDLBAANSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22361-61-1 |
Source
|
Record name | 5-(Aminosulfonyl)-2-bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22361-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-sulfamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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